![molecular formula C9H13NO2S3 B2733746 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide CAS No. 443652-31-1](/img/structure/B2733746.png)
3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic organic compound with the molecular formula C8H11NO2S3. It is a derivative of thiazole and has been studied extensively for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The exact mechanism of action of 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is not fully understood. However, it has been suggested that it may act through multiple pathways. In cancer research, it has been shown to induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. It has also been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB and MAPK signaling pathways. In microbial infection research, it has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In microbial infection research, it has been shown to have antibacterial and antifungal activity against various pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide in lab experiments is its broad range of potential therapeutic applications. It has shown promising results in cancer, inflammation, and microbial infection research. Another advantage is its relatively low toxicity compared to other therapeutic agents. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for research on 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide. One direction is to further investigate its mechanism of action in cancer, inflammation, and microbial infection research. Another direction is to explore its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further research is needed to optimize its synthesis method and improve its solubility for easier administration in experimental conditions.
Synthesis Methods
The synthesis of 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide can be achieved through the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of potassium carbonate. The resulting product is then treated with allyl bromide to obtain the final compound. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In microbial infection research, it has been shown to have antibacterial and antifungal activity against various pathogens.
properties
IUPAC Name |
3a-methyl-5,5-dioxo-3-prop-2-enyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S3/c1-3-4-10-8(13)14-7-5-15(11,12)6-9(7,10)2/h3,7H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYSJHOZBCXPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CS(=O)(=O)CC1SC(=S)N2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2733663.png)
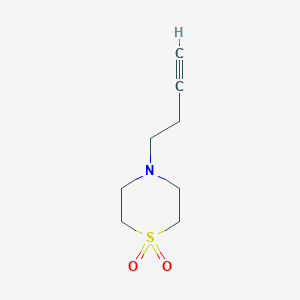
![1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea](/img/structure/B2733667.png)
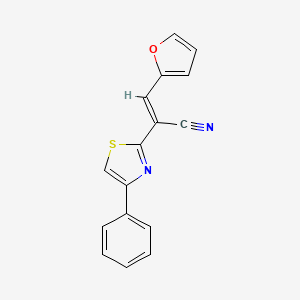
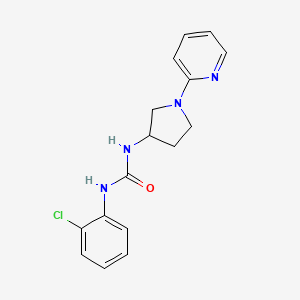
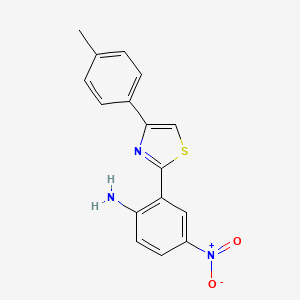
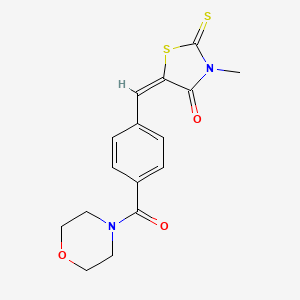
![1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2733672.png)
![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)
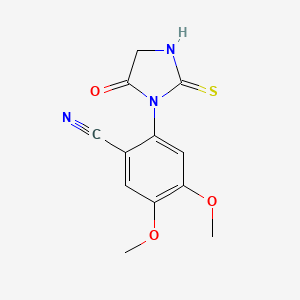
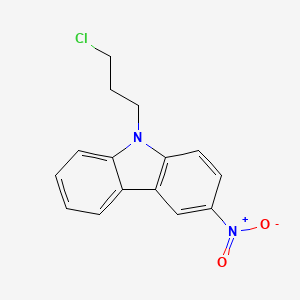

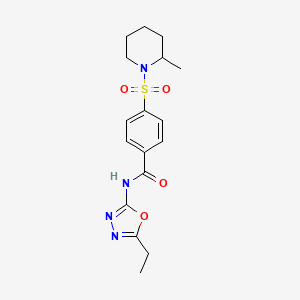
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)